molecular formula C16H19N3O2 B5820162 2-(3,4-dimethylphenoxy)-N-(4,6-dimethylpyrimidin-2-yl)acetamide

2-(3,4-dimethylphenoxy)-N-(4,6-dimethylpyrimidin-2-yl)acetamide

Cat. No.: B5820162
M. Wt: 285.34 g/mol
InChI Key: KSBNGSUZEMQVKL-UHFFFAOYSA-N
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Description

2-(3,4-dimethylphenoxy)-N-(4,6-dimethylpyrimidin-2-yl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a phenoxy group substituted with two methyl groups at the 3 and 4 positions, and a pyrimidinyl group substituted with two methyl groups at the 4 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethylphenoxy)-N-(4,6-dimethylpyrimidin-2-yl)acetamide typically involves the following steps:

    Preparation of 3,4-dimethylphenol: This can be achieved through the methylation of phenol using methyl iodide in the presence of a base such as potassium carbonate.

    Formation of 3,4-dimethylphenoxyacetic acid: The 3,4-dimethylphenol is then reacted with chloroacetic acid in the presence of a base to form 3,4-dimethylphenoxyacetic acid.

    Synthesis of 4,6-dimethyl-2-aminopyrimidine: This can be synthesized by the reaction of acetylacetone with guanidine in the presence of a base.

    Coupling Reaction: Finally, the 3,4-dimethylphenoxyacetic acid is coupled with 4,6-dimethyl-2-aminopyrimidine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethylphenoxy)-N-(4,6-dimethylpyrimidin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinone derivatives.

    Reduction: The pyrimidinyl group can be reduced to form dihydropyrimidine derivatives.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include amines and thiols.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Substituted acetamides.

Scientific Research Applications

2-(3,4-dimethylphenoxy)-N-(4,6-dimethylpyrimidin-2-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate and for its biological activity.

    Materials Science: It is studied for its potential use in the development of novel materials with specific properties.

    Biology: It is used in biochemical assays to study enzyme interactions and cellular processes.

    Industry: It is explored for its potential use in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenoxy)-N-(4,6-dimethylpyrimidin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy and pyrimidinyl groups can interact with the active sites of enzymes, leading to inhibition or activation of enzymatic activity. The acetamide group can form hydrogen bonds with amino acid residues in the active site, stabilizing the compound-enzyme complex.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-dimethylphenoxy)-N-(4-methylpyrimidin-2-yl)acetamide: Similar structure but with one less methyl group on the pyrimidinyl ring.

    2-(3,4-dimethylphenoxy)-N-(4,6-dimethylpyridin-2-yl)acetamide: Similar structure but with a pyridinyl ring instead of a pyrimidinyl ring.

Uniqueness

2-(3,4-dimethylphenoxy)-N-(4,6-dimethylpyrimidin-2-yl)acetamide is unique due to the specific substitution pattern on both the phenoxy and pyrimidinyl rings, which can influence its chemical reactivity and biological activity. The presence of multiple methyl groups can enhance its lipophilicity and membrane permeability, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(3,4-dimethylphenoxy)-N-(4,6-dimethylpyrimidin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-10-5-6-14(7-11(10)2)21-9-15(20)19-16-17-12(3)8-13(4)18-16/h5-8H,9H2,1-4H3,(H,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSBNGSUZEMQVKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NC2=NC(=CC(=N2)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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